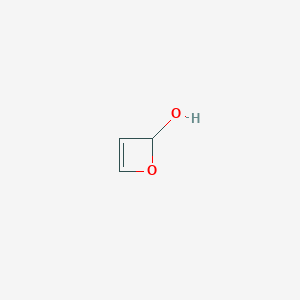
Oxetol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Oxet-2-ol is a heterocyclic organic compound with a four-membered ring structure containing one oxygen atom. It is an unsaturated compound, meaning it has a double bond within its ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2H-Oxet-2-ol can be synthesized through several methods. One common approach involves the photochemical cyclization of acrolein. This method utilizes light to induce the formation of the four-membered ring structure . Another method involves the [2+2] cycloaddition reaction, where two molecules react to form the oxetane ring .
Industrial Production Methods
Industrial production of 2H-Oxet-2-ol typically involves large-scale photochemical reactors to ensure efficient and consistent synthesis. The reaction conditions are carefully controlled to optimize yield and purity. Additionally, the use of catalysts and specific solvents can enhance the reaction efficiency and product quality .
Análisis De Reacciones Químicas
Types of Reactions
2H-Oxet-2-ol undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using halogens or other reactive groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various oxetane derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Aplicaciones Científicas De Investigación
2H-Oxet-2-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2H-Oxet-2-ol involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, to exert their effects. The specific pathways involved depend on the particular application and the nature of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2H-Oxet-2-ol include oxetane, oxirane, and tetrahydrofuran. These compounds share the characteristic of having a ring structure with oxygen atoms but differ in the number of atoms in the ring and the presence of double bonds .
Uniqueness
2H-Oxet-2-ol is unique due to its unsaturated four-membered ring structure, which imparts distinct chemical properties such as increased ring strain and reactivity. This makes it particularly useful in applications requiring reactive intermediates and specific functionalization .
Propiedades
Fórmula molecular |
C3H4O2 |
|---|---|
Peso molecular |
72.06 g/mol |
Nombre IUPAC |
2H-oxet-2-ol |
InChI |
InChI=1S/C3H4O2/c4-3-1-2-5-3/h1-4H |
Clave InChI |
IPOSFAPCKXLPCM-UHFFFAOYSA-N |
SMILES canónico |
C1=COC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-phenylethanone](/img/structure/B12943270.png)
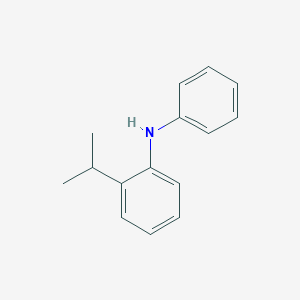
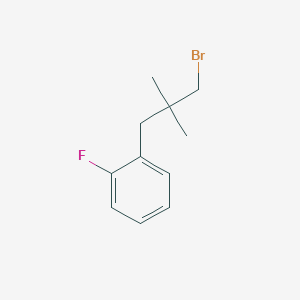
![tert-Butyl (S)-3,7-dioxa-2-thia-1-azaspiro[4.4]nonane-1-carboxylate 2,2-dioxide](/img/structure/B12943285.png)
![7-Chloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B12943294.png)
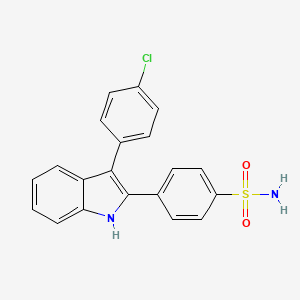
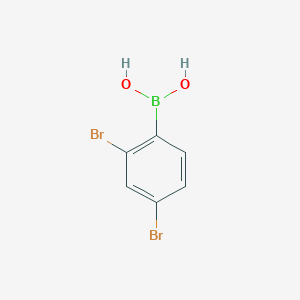
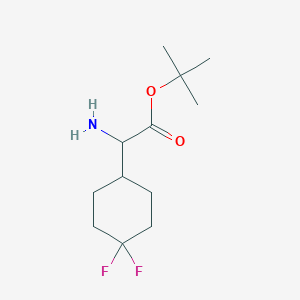
![2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12943317.png)
![tert-Butyl (S)-(5-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12943322.png)
![2,2-Difluorospiro[2.3]hexan-1-amine](/img/structure/B12943323.png)

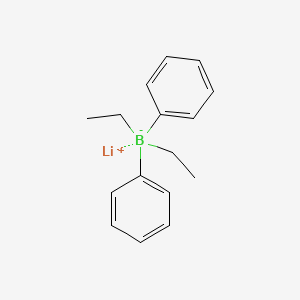
![(S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12943336.png)
